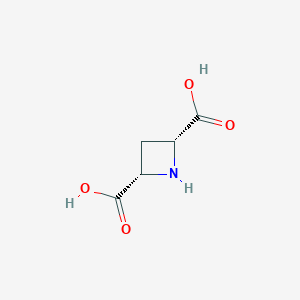

cis-Azetidine-2,4-dicarboxylic acid

Description

Historical Context and Discovery of Azetidine (B1206935) Ring Systems

The history of the azetidine ring, a four-membered heterocycle containing one nitrogen atom, is rooted in the broader development of heterocyclic chemistry. While the synthesis of azetidine derivatives was reported as early as the late 19th century, the parent azetidine was first synthesized in 1888. The inherent ring strain of the four-membered ring posed significant synthetic challenges, leading to a slower exploration of this class of compounds compared to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. acs.org

A significant milestone in the study of azetidines was the discovery of naturally occurring azetidine-containing compounds. In 1955, the non-proteinogenic amino acid, azetidine-2-carboxylic acid, was isolated from the leaves and rhizomes of plants like the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). magtech.com.cnwikipedia.org This discovery spurred interest in the biochemical roles and potential applications of azetidine derivatives. Early synthetic routes to azetidines often involved the reduction of β-lactams (azetidin-2-ones) or the cyclization of 3-amino-1-propanol derivatives. wikipedia.org Over the years, a multitude of synthetic strategies have been developed, including cycloadditions and ring-expansion or contraction reactions, making a wide array of substituted azetidines accessible for research. nih.govslideshare.netorganic-chemistry.org

Significance of Azetidine Frameworks in Organic Chemistry and Biochemistry

The azetidine ring is a valuable scaffold in both organic and medicinal chemistry. acs.org Its significance stems from a combination of its unique structural and chemical properties. The four-membered ring is conformationally rigid, which is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target. rsc.orgnih.gov The ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their less strained pyrrolidine counterparts, allowing for unique chemical transformations, yet they are generally more stable and easier to handle than the more strained three-membered aziridines. rsc.org This balance of stability and reactivity makes them versatile synthetic intermediates. nih.govrsc.org

In a biochemical context, the significance of the azetidine framework is highlighted by the biological activity of natural products like azetidine-2-carboxylic acid. researchgate.net This compound acts as a mimic of the amino acid proline. wikipedia.orgwikipedia.org Due to this mimicry, it can be mistakenly incorporated into proteins during synthesis, leading to altered protein structures and functions. wikipedia.orgnih.govmedchemexpress.com This has been observed to affect proteins like collagen and hemoglobin. wikipedia.org The ability of azetidine-containing molecules to act as analogues of endogenous compounds has made them important tools for studying biological processes and as starting points for the development of therapeutic agents. nih.gov The diverse pharmacological activities reported for compounds containing the azetidine moiety include anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

Position of cis-Azetidine-2,4-dicarboxylic Acid as a Conformationally Restricted Analogue and Chemical Scaffold

This compound represents a specific and synthetically valuable iteration of the azetidine framework. Its structure, featuring two carboxylic acid groups on the same face of the ring, makes it a conformationally restricted analogue of important biomolecules, most notably the excitatory neurotransmitter glutamate (B1630785). The rigid azetidine ring locks the two carboxylic acid groups in a specific spatial orientation, which is a key strategy in the design of receptor agonists or antagonists. By restricting the conformational freedom, it is possible to probe the specific binding requirements of receptors. For instance, the related trans-azetidine-2,4-dicarboxylic acid has been investigated for its activity at metabotropic glutamate receptors.

The dicarboxylic acid functionality also positions this compound as a versatile chemical scaffold. nih.govnih.govresearcher.lifeacs.org The two carboxylic acid groups provide handles for further chemical modification, allowing for the construction of more complex molecules. The synthesis of enantiomerically pure pairs of azetidine-2,4-dicarboxylic acids has been achieved using chiral auxiliaries, demonstrating the feasibility of creating stereochemically defined structures. capes.gov.br The defined stereochemistry and conformational rigidity of this compound make it an attractive building block for creating novel peptidomimetics and other biologically active compounds where precise positioning of functional groups is crucial for activity. researchgate.netumich.edu

Below is a table summarizing the key properties of the subject compound.

| Property | Value |

| Chemical Formula | C₅H₇NO₄ |

| IUPAC Name | This compound |

| Molecular Weight | 145.11 g/mol |

| Key Features | Four-membered nitrogen-containing ring with two cis-oriented carboxylic acid groups. |

| Primary Role | Conformationally restricted analogue of glutamate; versatile chemical scaffold. |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-WSOKHJQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121050-04-2 | |

| Record name | cis-Azetidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis Azetidine 2,4 Dicarboxylic Acid and Its Derivatives

General Approaches to Azetidine (B1206935) Ring Construction

The synthesis of the strained azetidine ring has spurred the development of a diverse array of chemical transformations. These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.

Ring Contraction Strategies

One intriguing approach to azetidine synthesis involves the contraction of larger, more readily available pyrrolidinone rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This method proceeds via the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 reaction to form the four-membered azetidine ring. While this strategy has been effectively used to produce α-carbonylated N-sulfonylazetidines, its application to the direct synthesis of cis-azetidine-2,4-dicarboxylic acid has not been extensively detailed in the literature.

[2+2] Cycloaddition Reactions in Azetidine Synthesis

The [2+2] cycloaddition, particularly the aza-Paternò-Büchi reaction involving an imine and an alkene, represents a direct and atom-economical route to the azetidine core. chemrxiv.orgnih.gov The stereochemical outcome of these reactions, which can be influenced by the nature of the reactants and reaction conditions, is crucial for establishing the desired cis or trans relationship between substituents.

Visible-light-mediated [2+2] cycloadditions have emerged as a powerful tool, allowing for the synthesis of highly functionalized azetidines under mild conditions. chemrxiv.org For instance, the photocycloaddition between oximes and olefins, catalyzed by an iridium photocatalyst, proceeds via a triplet energy transfer mechanism. chemrxiv.org While these methods offer broad substrate scope and functional group tolerance, their specific application to generate the this compound framework requires further investigation. The Staudinger reaction, involving the cycloaddition of ketenes and imines, is another classic method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can subsequently be reduced to the corresponding azetidine. The diastereoselectivity of the Staudinger reaction is highly dependent on reaction conditions and the nature of the substituents on both the ketene (B1206846) and the imine. researchgate.net

C-H Functionalization Approaches

Direct functionalization of C-H bonds has revolutionized synthetic chemistry, and its application to the synthesis of substituted azetidines is a promising area of research. A significant advancement in this field is the palladium-catalyzed directed C(sp³)–H arylation of azetidine-2-carboxylic acid derivatives. nih.gov This methodology allows for the stereospecific introduction of an aryl group at the C4 position, leading to cis-substituted azetidines.

This approach relies on a directing group, such as 8-aminoquinoline, attached to the carboxylic acid at the C2 position. The palladium catalyst then facilitates the activation and subsequent arylation of the C4-H bond, with the stereochemistry being controlled by the initial stereocenter at C2. This method provides a direct route to 2,4-disubstituted azetidines with a defined cis relationship.

Table 1: Palladium-Catalyzed C(sp³)–H Arylation of an Azetidine-2-Carboxylic Acid Derivative

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | cis-4-(4-methoxyphenyl)azetidine-2-carboxylic acid derivative | 72 |

| 2 | 1-Iodo-4-fluorobenzene | cis-4-(4-fluorophenyl)azetidine-2-carboxylic acid derivative | 65 |

| 3 | 1-Iodo-3-methoxybenzene | cis-4-(3-methoxyphenyl)azetidine-2-carboxylic acid derivative | 70 |

Data is illustrative and based on findings for related structures.

Intramolecular Cyclization Pathways

The formation of the azetidine ring via intramolecular cyclization is a widely employed and reliable strategy. nih.govfrontiersin.org These reactions typically involve a γ-amino compound bearing a suitable leaving group at the α- or β-position, which undergoes an intramolecular nucleophilic substitution to close the four-membered ring.

A notable development in this area is the lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method provides a pathway to 3-hydroxyazetidines with high yields and regioselectivity. nih.gov The choice of catalyst and the stereochemistry of the starting epoxide are crucial in directing the cyclization to favor the formation of the azetidine ring over the thermodynamically more stable pyrrolidine (B122466) ring. While this method has shown great promise for the synthesis of various substituted azetidines, its direct application to produce this compound would require a suitably substituted epoxy amine precursor.

Stereoselective Synthesis of Azetidine Dicarboxylic Acids

The biological activity of azetidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Routes to this compound

The synthesis of this compound with high diastereoselectivity often relies on substrate-controlled approaches, where the stereochemistry of the final product is dictated by a pre-existing stereocenter in the starting material.

One documented route involves the stereospecific hydrogenation of a protected N-benzylazetidine-2,4-dicarboxylic acid ester. The stereochemical outcome of the hydrogenation can be controlled to produce the desired cis isomer. For example, hydrogenation of a stereochemically pure trans- or cis-N-benzylazetidine-2,4-dicarboxylic acid benzyl (B1604629) t-butyl ester using a palladium on carbon (Pd/C) catalyst can yield the corresponding this compound mono-t-butyl ester. This transformation highlights a late-stage method to establish the cis stereochemistry.

Table 2: Diastereoselective Hydrogenation for cis-Azetidine-2,4-dicarboxylic Acid Derivative

| Starting Material | Reagents and Conditions | Product | Diastereoselectivity |

| trans-N-benzylazetidine-2,4-dicarboxylic acid benzyl t-butyl ester | H₂, 10% Pd/C, Methanol (B129727), 3 atm | This compound mono-t-butyl ester | High |

| cis-N-benzylazetidine-2,4-dicarboxylic acid benzyl t-butyl ester | H₂, 10% Pd/C, Methanol, 3 atm | This compound mono-t-butyl ester | High |

This table illustrates a deprotection/hydrogenation step leading to the cis product.

Enantioselective Preparation of this compound Stereoisomers

The enantioselective synthesis of this compound stereoisomers is crucial for their application in asymmetric catalysis and as chiral building blocks. The inherent concavity of the cis-ring geometry provides a rigid platform that can significantly influence the stereochemical outcome of chemical reactions. nih.gov

One established protocol for creating 2,4-cis-disubstituted azetidine derivatives as single diastereoisomers has been identified, highlighting the feasibility of accessing these complex structures. nih.gov A key strategy involves leveraging chiral starting materials to guide the stereochemical outcome. For instance, single enantiomer 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions. nih.gov The absolute stereochemistry of these ligands, such as the (2S, 4R) configuration, can be unequivocally confirmed through methods like single-crystal X-ray diffraction analysis. nih.gov

A practical synthetic route involves the hydrogenation of a protected precursor. For example, the stereochemically pure cis-N-benzylazetidine-2,4-dicarboxylic acid benzyl t-butyl ester can be hydrogenated using 10% Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere to yield this compound mono-t-butyl ester. prepchem.com This method demonstrates a scalable approach to obtaining enantiomerically enriched products.

Stereocontrolled Generation of Azetidine-2,3-dicarboxylic Acid Analogues

The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acid (ADC) analogues, which are conformationally restricted counterparts of the neurotransmitter N-methyl-D-aspartate (NMDA), has been achieved through distinct strategic pathways. nih.govnih.gov These strategies allow for the selective preparation of all four possible stereoisomers: L-trans-, L-cis-, D-trans-, and D-cis-ADC. nih.govnih.gov

Two separate synthetic strategies are typically employed: one to generate the two cis-ADC enantiomers and another to access the two trans-ADC enantiomers. nih.govnih.gov The synthesis often involves key steps such as the formation of an N-Boc protected azetidine intermediate. nih.gov Deprotection of this intermediate is a critical final step. For instance, treating an N-Boc protected azetidine with trifluoroacetic acid (TFA) in dichloromethane, followed by purification using an ion-exchange resin, yields the desired azetidine-2,3-dicarboxylic acid. nih.gov This meticulous control over stereochemistry is vital, as the biological activity of these analogues at NMDA receptors is highly dependent on their three-dimensional structure. nih.govnih.gov

Table 1: Stereoisomers of Azetidine-2,3-dicarboxylic Acid (ADC) and their Affinity at NMDA Receptors

| Stereoisomer | Binding Affinity (Ki) at Native NMDA Receptors |

|---|---|

| L-trans-ADC | 10 μM |

| D-cis-ADC | 21 μM |

| L-cis-ADC | >100 μM |

| D-trans-ADC | 90 μM |

Derivatization Strategies for this compound

The dicarboxylic acid functionality and the secondary amine of the azetidine ring offer multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

Esterification Reactions for Carboxylic Acid Functionalities

The carboxylic acid groups of this compound are readily converted to esters, a common strategy for protecting the carboxyl groups or modifying the compound's properties. Standard esterification methods can be employed, often under mild conditions to preserve the strained azetidine ring. orgsyn.org

One convenient method involves the use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol (e.g., tert-butyl alcohol) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under nonacidic conditions. orgsyn.org For example, cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester has been synthesized, indicating the feasibility of forming dialkyl esters. nih.gov Additionally, mono-esterification is possible, as seen in the synthesis of this compound mono-t-butyl ester. prepchem.com

Table 2: Common Reagents for Esterification

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | orgsyn.orgpeptide.com |

| Diisopropylcarbodiimide (DIC) | Coupling Agent | peptide.com |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | orgsyn.orgpeptide.com |

Amide Formation and Peptide Coupling Methodologies

The formation of amide bonds is a fundamental transformation that allows for the incorporation of azetidine dicarboxylic acids into peptide chains or for the attachment of various amine-containing molecules. researchgate.netbohrium.com This reaction typically involves the activation of a carboxylic acid group, which then reacts with an amine. researchgate.net

A variety of modern coupling reagents are used to facilitate this process efficiently and with minimal side reactions, such as racemization. peptide.com These reagents convert the carboxylic acid into a more reactive intermediate. For instance, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and effective coupling reagent that reacts quickly and reduces the risk of epimerization. peptide.com The use of HATU has been documented in amide coupling involving azetidine-2-carboxylic acid, where it is used with a base like diisopropylethylamine (DIPEA) to avoid epimerization at the alpha-carbon. harvard.edu Other common carbodiimide (B86325) reagents include DCC and DIC, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com

Newer, "greener" methods are also being developed that avoid traditional coupling reagents altogether. nih.govrsc.org These one-pot processes may rely on the in-situ formation of thioester intermediates, which then react with amines to form the desired amide bond. nih.govrsc.org

Modifications of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's steric and electronic properties. N-alkylation and N-arylation are common modifications.

A straightforward approach is N-benzylation, which can be achieved during the synthesis of the azetidine ring itself or as a post-synthetic modification. The resulting N-benzyl group can also serve as a protecting group that can be removed via hydrogenolysis. prepchem.com More advanced methods, such as those used for fragment elaboration in drug discovery, demonstrate the N-functionalization of arylated azetidine products using a variety of common medicinal chemistry reactions. acs.org This modular approach allows for the rapid generation of diverse compound libraries.

Functionalization at Ring Carbons

Direct functionalization of the azetidine ring's carbon atoms, particularly C-H functionalization, represents a powerful strategy for creating complex derivatives from simpler precursors. C(sp³)–H arylation methods have been successfully applied to azetidines. harvard.edu This transformation often employs a directing group, such as 8-aminoquinoline, attached to the azetidine nitrogen. harvard.edu Under palladium catalysis, aryl groups can be installed at specific C-H bonds, with the directing group later being removed to yield the functionalized azetidine core. harvard.edu

Furthermore, synthetic routes starting from functionalized precursors can introduce substituents at various ring positions. For example, the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives provides a handle for further modification, as the bromine atom can be displaced by various nucleophiles to introduce diversity at the C-3 position. rsc.org

This compound as a Building Block in Complex Molecular Synthesis

While the synthesis of this compound has been established, its specific application as a direct building block in the synthesis of complex molecules is not extensively documented in scientific literature. Azetidine-based amino acids, in general, are recognized as valuable non-natural amino acids for creating peptidomimetics and other biologically active compounds due to the conformational constraints imposed by the four-membered ring. acs.orgacs.org The incorporation of such rigid structures can significantly influence the secondary structure of peptides. acs.org

The derivatives of azetidine-2,4-dicarboxylic acid, such as the corresponding C2-symmetric diols, have been prepared and utilized as chiral auxiliaries in asymmetric synthesis. capes.gov.br However, direct examples of the cis-dicarboxylic acid moiety being integrated into larger natural products or complex pharmaceutical agents are not prominently reported. The interest in related structures, such as azetidine-2,3-dicarboxylic acids as NMDA receptor ligands nih.gov and azetidine-2-carboxylic acid in bioactive compounds, acs.org suggests the potential utility of the cis-2,4-dicarboxylic acid scaffold. Its bifunctional nature, with two carboxylic acid groups in a constrained cis-orientation, presents a unique template for constructing novel molecular architectures, though this potential remains largely to be explored in complex molecular synthesis.

Advanced Spectroscopic and Structural Elucidation of Cis Azetidine 2,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, providing a wealth of information about molecular structure and connectivity.

¹H NMR Analysis of Vicinal Coupling Constants for cis/trans Isomerism

Proton NMR (¹H NMR) spectroscopy is particularly instrumental in differentiating between cis and trans isomers of substituted azetidine (B1206935) rings through the analysis of vicinal coupling constants (³J). The magnitude of the ³J value between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu

Cis Isomers: In cis-azetidine-2,4-dicarboxylic acid, the protons at the C2 and C4 positions are on the same face of the four-membered ring. This arrangement typically results in a smaller dihedral angle between vicinal protons, leading to a larger coupling constant. For substituted azetidines, ³J values for cis protons are generally in the range of 8-12 Hz.

Trans Isomers: Conversely, in the trans isomer, the protons at C2 and C4 are on opposite faces of the ring. The corresponding dihedral angle is larger, resulting in a smaller coupling constant, typically in the range of 2-5 Hz. libretexts.orgiastate.edu

This difference in coupling constants provides a definitive method for assigning the relative stereochemistry of the substituents on the azetidine ring.

| Isomer | Relative Position of Protons | Typical ³J (Hz) |

|---|---|---|

| cis | Same face of the ring | 8 - 12 |

| trans | Opposite faces of the ring | 2 - 5 |

Application of 2D NMR Techniques for Structural Characterization

While ¹H NMR is invaluable, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide greater resolution and additional connectivity information, which is crucial for the complete structural assignment of this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY spectra would show correlations between the proton at C2 and the protons on the adjacent C3, as well as between the proton at C4 and the protons on C3. This helps to establish the connectivity within the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. In this compound, a NOESY spectrum would show a cross-peak between the protons at C2 and C4, indicating their spatial proximity on the same side of the ring.

¹³C NMR and ¹⁵N NMR Characteristics

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide further insights into the molecular structure.

¹³C NMR: The chemical shifts of the carbon atoms in the azetidine ring are sensitive to their chemical environment. The carbons bearing the carboxylic acid groups (C2 and C4) will resonate at a lower field (higher ppm) compared to the methylene (B1212753) carbon (C3) due to the electron-withdrawing effect of the carboxyl groups. mdpi.com The carbonyl carbons of the carboxylic acids themselves typically appear in the range of 170-185 ppm. princeton.edu

| Nucleus | Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2 | ~4.4 - 4.6 |

| H-3 | ~2.3 - 2.8 | |

| H-4 | ~4.4 - 4.6 | |

| ¹³C | C-2 | ~58 - 60 |

| C-3 | ~23 - 25 | |

| C-4 | ~58 - 60 | |

| C=O | ~170 - 175 | |

| ¹⁵N | N-1 | ~ -310 to -350 (relative to NH₃) |

Note: Exact chemical shifts can vary depending on the solvent and specific derivative. researchgate.netclockss.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides powerful evidence for the relative stereochemistry, X-ray crystallography offers the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map of the molecule can be generated. acs.org

This technique provides precise information on:

Bond lengths and angles: Confirming the four-membered ring structure and the geometry of the carboxylic acid groups.

Conformation: Revealing the puckering of the azetidine ring.

Relative stereochemistry: Unambiguously showing that the two carboxylic acid groups are on the same side of the ring. nih.gov

Absolute stereochemistry: For chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R/S) at the chiral centers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. wikipedia.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acids. researchgate.net

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the azetidine ring.

C=O stretch: A strong, sharp absorption band in the range of 1700-1750 cm⁻¹ is indicative of the carbonyl group of the carboxylic acids. researchgate.net

C-N stretch: A medium to weak band in the region of 1000-1250 cm⁻¹ would correspond to the C-N bond stretching in the azetidine ring.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Amine | N-H stretch | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1700 - 1750 (strong) |

| Amine | C-N stretch | 1000 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. capes.gov.br

For this compound (molecular weight: 145.11 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z = 145, corresponding to the intact molecule with one electron removed.

Fragmentation Peaks: The molecule can fragment in predictable ways upon ionization. libretexts.org Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O, -18 Da), a carboxyl group (COOH, -45 Da), or carbon dioxide (CO₂, -44 Da). nih.gov The azetidine ring itself can also undergo characteristic cleavage. capes.gov.br Analysis of these fragment ions helps to piece together the structure of the original molecule.

| Fragment | Mass Loss (Da) | Predicted m/z |

|---|---|---|

| [M-H₂O]⁺ | 18 | 127 |

| [M-CO₂]⁺ | 44 | 101 |

| [M-COOH]⁺ | 45 | 100 |

Computational Chemistry and Theoretical Studies on Cis Azetidine 2,4 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic structure and reactivity of organic molecules. For derivatives of cis-azetidine-2,4-dicarboxylic acid, DFT calculations have been instrumental in elucidating the intricate details of their synthesis and the factors governing the stereochemical outcomes of reactions.

Understanding the mechanism of a chemical reaction requires identifying the transition states—the highest energy points along the reaction coordinate. DFT calculations are frequently used to locate and characterize these fleeting structures, providing a quantitative picture of the reaction pathway and activation barriers.

In the synthesis of azetidines, computational studies have been used to explore catalytic processes. For instance, in the lanthanide(III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were employed to understand the reaction's regioselectivity. frontiersin.org Calculations of the transition states for a model system involving a cis-epoxy amine complexed with a lanthanum(III) catalyst showed that the energy barrier to form the azetidine (B1206935) ring was significantly lower than that required to form a five-membered pyrrolidine (B122466) ring, which aligns with experimental observations. frontiersin.org

Similarly, in the Staudinger reaction used to synthesize spiro[azetidine-2,3′-indoline]-2′,4-diones, DFT calculations using the PBE functional were performed to search for transition states. rsc.org The first step of the Staudinger reaction involves the nucleophilic addition of an imine to a ketene (B1206846), forming a zwitterionic intermediate that then cyclizes to create the four-membered azetidine ring. rsc.org Theoretical analysis of these steps helps to rationalize the observed product distributions and optimize reaction conditions.

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of asymmetric reactions. For cis-azetidine derivatives, DFT studies have provided fundamental insights into how catalysts and substituents control the formation of specific stereoisomers.

In the synthesis of 2,4-cis-disubstituted azetidines used as ligands in copper-catalyzed Henry reactions, computational investigations were crucial in understanding the origin of the observed enantioselectivity. nih.gov The study revealed that the substituent on the amino group of the azetidine ligand plays a critical role in determining the stereochemical outcome of the reaction. nih.gov By modeling the copper-catalyst-ligand complex, researchers can visualize how the chiral environment of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

The diastereoselectivity in the Staudinger reaction to form spiro-oxindolo-β-lactams has also been analyzed computationally. The ratio of cis to trans isomers was found to depend on the electronic properties of substituents in the reactants. rsc.org Specifically, electron-donating groups on the imine component tended to favor the formation of the trans-diastereomer. rsc.org DFT calculations can model the different transition states leading to the cis and trans products, and the relative energies of these transition states can explain the experimentally observed diastereomeric ratios.

| Ligand | Substituent at 2-position (R¹) | Substituent at 4-position (R²) | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1a | Phenyl | H | 95 | 35 |

| 1b | 1-Naphthyl | H | 86 | 1 |

| 1d | 4-Nitrophenyl | H | 95 | 25 |

| 1e | 4-Chlorophenyl | H | 96 | 47 |

Molecular Modeling and Docking Simulations of this compound Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding how a potential drug molecule (ligand) interacts with a biological target, such as a protein receptor or an enzyme.

Derivatives of azetidine-dicarboxylic acid have been investigated as ligands for various receptors, and docking studies have been essential in rationalizing their biological activity. For example, stereoisomers of azetidine-2,3-dicarboxylic acid (a close analog of the 2,4-dicarboxylic acid) were evaluated as agonists for N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov An in silico ligand-protein docking study was performed to understand the unusual binding modes and subtype selectivity of these compounds. nih.govnih.gov The docking simulations, performed in the agonist binding domain of the NR2A subunit of the NMDA receptor, suggested that these constrained amino acids adopt a unique orientation within the binding site compared to the endogenous agonist, glutamate (B1630785). nih.gov This computational insight helps explain the observed pharmacological profiles, where D-cis-ADC was found to be a partial agonist at NR1/NR2C and NR1/NR2D receptor subtypes. nih.gov

Azetidine-based compounds have also been designed as enzyme inhibitors. N-carboxylic azetidine iminosugars, which are structurally related to this compound, were synthesized and evaluated as inhibitors of glycosidase enzymes. researchgate.netrsc.org One derivative, an N-carboxylic azetidine iminosugar, was found to be a competitive inhibitor of amyloglucosidase, showing higher activity than established inhibitors like Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). researchgate.netrsc.org

To substantiate these findings, in silico molecular docking studies were performed. The simulations showed detailed molecular interactions between the azetidine derivatives and the active site of Aspergillus niger amyloglucosidase. researchgate.net The docking poses revealed key hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, providing a structural basis for the observed inhibitory activity and competitive mechanism. researchgate.net

| Compound | Description | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| 2a | Azetidine Iminosugar | 10.5 | 9.5 | Competitive |

| 2b | Azetidine Iminosugar | 18.5 | 15.2 | Competitive |

| 2c | Azetidine Iminosugar | 25.5 | 22.5 | Competitive |

| 2d | N-Carboxylic Azetidine Iminosugar | 5.5 | 4.5 | Competitive |

| Miglitol | Standard Inhibitor | 7.5 | - | - |

| DNJ | Standard Inhibitor | 6.5 | - | - |

Conformational Analysis and Ring Strain Contributions

The four-membered ring of azetidine imposes significant geometric constraints on the molecule, leading to inherent ring strain and distinct conformational preferences. wikipedia.org This strain, a combination of bond angle distortion and torsional strain, is a defining feature of the azetidine core and profoundly influences the molecule's shape, stability, and reactivity. wikipedia.orglibretexts.org

The geometry of the cis-substitution pattern on the azetidine ring creates an inherently concave shape. nih.gov This rigid, concave scaffold is a key feature that has been exploited in the design of ligands for asymmetric catalysis, where the fixed geometry helps to create a well-defined chiral pocket around a metal center. nih.gov

The high degree of ring strain in the azetidine heterocycle has been confirmed by quantum mechanical calculations studying its biosynthesis. nih.gov These calculations modeled the intramolecular cyclization of S-adenosylmethionine (SAM) to form azetidine-2-carboxylic acid, describing the product as a "highly strained heterocycle." nih.gov This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be utilized in synthetic chemistry to generate functionalized chiral products from chiral azetidine precursors. acs.org

Quantum Mechanical Calculations for Biosyntehtic Pathways

While specific quantum mechanical studies on the biosynthetic pathway of this compound are not extensively documented in scientific literature, significant insights can be inferred from computational investigations into the formation of the parent compound, azetidine-2-carboxylic acid (AZE). These studies, employing sophisticated theoretical models, have begun to unravel the enzymatic strategies for constructing the strained four-membered azetidine ring.

Detailed research has focused on azetidine-2-carboxylic acid synthases (AZE synthases), such as AzeJ, which are found in bacterial natural product pathways. nih.govnih.gov These enzymes catalyze the formation of AZE from the ubiquitous precursor S-adenosylmethionine (SAM). nih.govnih.gov To elucidate the precise mechanism and energetics of this transformation, researchers have turned to quantum mechanical calculations, particularly Density Functional Theory (DFT). nih.gov

DFT cluster models, based on the crystal structures of AZE synthases, have been constructed to simulate the enzyme's active site. nih.gov These models include the substrate (SAM) and key surrounding amino acid residues that constitute the catalytic pocket. nih.gov The calculations have been instrumental in mapping out the reaction pathway for the intramolecular cyclization of SAM to yield AZE and 5'-methylthioadenosine (MTA). nih.gov

The proposed mechanism involves an intramolecular 4-exo-tet cyclization, which is a type of S_N2 reaction. nih.gov For this reaction to occur, the α-amino group of SAM, which is typically protonated under physiological conditions, must be in a neutral state to act as a nucleophile. nih.gov Computational models suggest that the enzyme facilitates this deprotonation, possibly through a proton transfer to the surrounding solvent, as direct intramolecular proton transfer to the SAM carboxylate, while energetically feasible, leads to a high-energy product geometry that hinders cyclization. nih.gov

One of the most significant findings from these theoretical studies is the enzyme's role in pre-organizing the substrate into a conformation that is close to the transition state for cyclization. nih.gov This "near attack" conformation significantly lowers the activation energy required for the reaction. nih.gov The distance between the nucleophilic α-amine and the electrophilic γ-carbon in the enzyme-bound state is brought to approximately 2.9 Å, facilitating the ring-forming reaction. nih.gov

The calculations have also highlighted the importance of the active site environment in catalysis. The hydrophobic nature of the active site, created by residues like Met28 and Leu136, promotes desolvation of the sulfonium (B1226848) group of SAM, which in turn increases its electrophilicity and facilitates the cleavage of the Cγ-S bond. nih.gov Furthermore, cation-π interactions with residues such as Phe134 are crucial for stabilizing the positive charge that develops during the transition state and on the nitrogen atom of the final AZE product. nih.govresearchgate.net

The following interactive data tables summarize key energetic data obtained from DFT calculations on the biosynthesis of azetidine-2-carboxylic acid catalyzed by the enzyme AzeJ.

Table 1: Calculated Reaction Energies for AZE Formation

This table shows the electronic energies for the reactant (SAM), transition state (TS), and product (AZE + MTA) states in different environments, as determined by DFT calculations. All energies are in kcal/mol.

| Reaction Species | Energy in AzeJ Wild-Type (kcal/mol) | Energy in Water (kcal/mol) | Energy in Hydrophobic Environment (kcal/mol) |

|---|---|---|---|

| Reactant (SAM) | 0.0 | 0.0 | 0.0 |

| Transition State (TS) | 16.6 | 22.6 | 20.1 |

| Product (AZE + MTA) | 1.0 | -5.0 | -2.5 |

Table 2: Effect of Active Site Mutations on the Transition State Energy Barrier

This table illustrates the impact of in silico mutations of key active site residues on the energy barrier of the transition state (TS) for AZE formation. The changes highlight the role of these residues in catalysis.

| AzeJ Variant | Change in TS Energy Barrier (kcal/mol) | Postulated Role of the Residue |

|---|---|---|

| Wild-Type | 0.0 (Reference) | Optimal catalysis |

| F134L | +5.0 | Stabilizes positive charge via cation-π interaction |

| Y175F | +5.0 | Stabilizes positive charge and hydrogen bonding |

| L136D | +5.0 | Maintains hydrophobic environment |

These computational findings underscore the intricate catalytic mechanism employed by AZE synthases, where the enzyme environment plays a critical role in lowering the reaction barrier through substrate pre-organization, desolvation, and electrostatic stabilization. nih.gov While the biosynthesis of this compound would require a different substrate, likely a modified amino acid, it is plausible that nature employs a similar enzymatic strategy involving a dedicated synthase. Such a hypothetical enzyme would also need to facilitate a nucleophilic attack to form the strained azetidine ring. Future computational and experimental studies are needed to identify the specific precursors and enzymatic machinery responsible for the biosynthesis of this unique dicarboxylic acid.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline. The biological and biochemical activities detailed in the request are associated with other, structurally related azetidine compounds, not specifically with the cis-2,4-dicarboxylic acid isomer.

Specifically:

The functions described in section 5.1, such as acting as a proline analogue, misincorporation into collagen, and interaction with prolyl-tRNA synthetases, are well-documented characteristics of L-azetidine-2-carboxylic acid .

The receptor binding properties at NMDA receptors, as mentioned in section 5.2, have been investigated for various isomers of azetidine-2,3-dicarboxylic acid .

There is no scientific evidence in the search results to support that this compound possesses the specific biological activities outlined in your request. To maintain scientific accuracy and avoid generating unsubstantiated information, this article cannot be written as instructed.

Biological Activity and Biochemical Interactions of Azetidine 2,4 Dicarboxylic Acids

Receptor Binding and Agonist/Antagonist Properties

Agonistic Activity at Metabotropic Glutamate (B1630785) Receptors

Research into the pharmacological profile of cis-azetidine-2,4-dicarboxylic acid has identified it as an agonist for specific metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Studies utilizing cloned human mGluRs expressed in cell lines have delineated the activity of the stereoisomers of this compound.

Specifically, the enantiomer (+)-cis-azetidine-2,4-dicarboxylic acid has demonstrated potent and selective agonist activity at the mGluR2 subtype. In contrast, the (-)-cis-enantiomer shows a preference for the mGluR6 receptor, with weaker activity also observed at the mGluR4a subtype. This stereospecific interaction highlights the precise structural requirements for ligand binding and activation of these receptors. The activity of these compounds is typically measured by their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptors.

The table below summarizes the agonist potency (EC₅₀) of the enantiomers of this compound at various human metabotropic glutamate receptors.

| Compound | Receptor Subtype | Agonist Potency (EC₅₀) in µM |

| (+)-cis-Azetidine-2,4-dicarboxylic acid | mGluR2 | 1.8 |

| mGluR4a | >1000 | |

| mGluR6 | 120 | |

| (-)-cis-Azetidine-2,4-dicarboxylic acid | mGluR2 | 100 |

| mGluR4a | 100 | |

| mGluR6 | 13 |

Exploration of this compound at Other Receptors

While the activity of azetidine-based compounds has been explored at various receptor systems, the research focus for this compound has been predominantly on its interactions with metabotropic glutamate receptors. Investigations into other structurally related compounds, such as the four stereoisomers of azetidine-2,3-dicarboxylic acid, have shown activity at N-methyl-D-aspartate (NMDA) receptors scispace.comnih.govumt.edu. However, specific studies detailing the binding profile and functional activity of this compound at other receptor types are not extensively covered in the available scientific literature.

Enzyme Inhibition Studies

Based on the available research, there are no specific studies focused on the direct enzyme-inhibiting properties of this compound. The related precursor compound, L-azetidine-2-carboxylic acid (AZC), has been shown to inhibit collagen formation, which is linked to its ability to act as a proline analogue nih.gov. However, this action is related to its incorporation into proteins rather than direct inhibition of an enzyme's active site. Another study identified an enzyme, L-AZC hydrolase, which biodegrades L-azetidine-2-carboxylate, but does not describe inhibition by the compound rsc.org.

Biosynthesis and Metabolic Pathways of Azetidine-2-carboxylic Acid (as a precursor)

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in plants and microorganisms. acs.org Its biosynthesis is a subject of significant interest due to its biological activity. The primary pathways for its formation involve unique enzymatic cyclization and engineered metabolic routes.

S-adenosylmethionine (SAM)-Dependent Cyclisation in AZE Synthases

The formation of the strained four-membered azetidine (B1206935) ring of AZE is catalyzed by AZE synthases. nih.govrepec.org These enzymes utilize S-adenosylmethionine (SAM) as the direct substrate. nih.gov The reaction involves an intramolecular 4-exo-tet cyclisation of SAM. nih.govrepec.org This process is a nucleophilic substitution reaction where the α-amino group of the methionine portion of SAM attacks the γ-carbon, displacing the 5'-deoxyadenosyl group. Structural and biochemical analyses indicate that this cyclization is facilitated by a specific conformation of the SAM substrate within the enzyme's active site, supported by desolvation effects and cation-π interactions. nih.govrepec.org

Methionine Salvage Pathway (Yang Cycle) in L-Aze Production

An alternative, engineered route for producing L-Azetidine-2-carboxylic acid has been designed utilizing the methionine salvage pathway, also known as the Yang Cycle. acs.org This pathway is essential for recycling the sulfur-containing portion of SAM, 5'-methylthioadenosine (MTA), back to methionine. normalesup.orgnih.govresearchgate.net In a synthetic biology approach, the gene for AZE synthase from Pseudomonas aeruginosa was introduced into Escherichia coli. acs.org This allows the engineered bacteria to produce L-Aze from SAM. A key challenge in this process is the accumulation of the co-product MTA, which can be toxic and inhibit cell growth. acs.org To overcome this, the enzymes of the Yang Cycle are utilized to convert MTA back into methionine, which can then be re-adenosylated to form SAM, thus creating a cyclic pathway that enhances the production of L-Aze. acs.org

Cellular Responses and Physiological Effects (mechanism-focused)

The primary mechanism behind the toxicity of azetidine-2-carboxylic acid (AZE) stems from its structural similarity to the proteinogenic amino acid L-proline. nih.govmdpi.commdpi.com This resemblance allows AZE to be mistakenly recognized by prolyl-tRNA synthetase, leading to its misincorporation into proteins in place of proline residues. nih.govmdpi.com

This substitution can have severe consequences for protein structure and function, leading to protein misfolding. nih.govmdpi.com The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR). mdpi.comnih.gov Activation of the UPR involves several signaling pathways, including the PERK and ATF6 branches, which aim to restore ER homeostasis. nih.gov

Studies in BV2 microglial cells have shown that exposure to AZE leads to a significant reduction in cell viability and induces apoptosis, as indicated by an increased BAX/Bcl2 ratio. nih.govmdpi.com Furthermore, AZE treatment triggers a robust pro-inflammatory response in these cells, characterized by increased nitric oxide release and the upregulation of pro-inflammatory markers such as IL-1β, IL-6, and NOS2. nih.govmdpi.com This AZE-induced toxicity and inflammatory activity in microglia is a critical area of research, as it may have implications for neuroinflammatory conditions. nih.gov Co-administration of L-proline has been shown to prevent these detrimental effects by competing with AZE, thereby reducing its incorporation into proteins and mitigating the subsequent ER stress. mdpi.com

In-depth Analysis of this compound Reveals Limited Research on Key Biological Stress Responses

Initial investigations into the biological and biochemical interactions of the chemical compound this compound show a significant gap in scientific literature regarding its specific effects on cellular stress responses, such as the induction of heat shock responses and its impact on proteotoxic and endoplasmic reticulum (ER) stress.

While the broader class of azetidine-containing compounds has been a subject of scientific inquiry, detailed research findings specifically pertaining to the cis-isomer of Azetidine-2,4-dicarboxylic acid are scarce. An extensive review of available scientific databases and publications did not yield sufficient data to construct a detailed analysis of its role in the induction of heat shock proteins, gene expression under stress, or its direct impact on proteotoxic and ER stress pathways.

A 2014 study by Ye et al., focusing on a pharmacological network for lifespan extension in Caenorhabditis elegans, listed this compound in its supplementary data. This entry was associated with the "response to endoplasmic reticulum stress," suggesting a potential link. However, the primary publication does not provide specific experimental details or data on how this particular compound modulates ER stress in the organism. This lack of elaborated findings prevents a thorough understanding of its mechanisms of action in this context.

In contrast, a related compound, L-azetidine-2-carboxylic acid (AZC), has been more extensively studied and is known to induce heat shock responses and proteotoxic stress. Research has shown that AZC, as a proline analog, can be misincorporated into proteins, leading to protein misfolding and triggering cellular stress pathways, including the heat shock response and the unfolded protein response (UPR) associated with ER stress. However, these findings are specific to AZC and cannot be directly extrapolated to this compound due to differences in their chemical structures, which can significantly alter their biological activity.

Due to the limited availability of specific research on this compound, a detailed discussion on its biological activities within the requested framework cannot be provided at this time. Further research is required to elucidate the specific biochemical interactions and cellular effects of this compound.

Applications of Cis Azetidine 2,4 Dicarboxylic Acid in Chemical Research

As Chiral Ligands and Templates in Asymmetric Catalysis

The inherent rigidity and defined stereochemistry of the cis-azetidine-2,4-dicarboxylic acid framework make it an excellent platform for the design of chiral ligands. These ligands are capable of creating a well-defined, concave chiral pocket around a metal center, which can strongly influence the stereochemical outcome of a catalyzed reaction. nih.gov

Ligand Design for Metal-Catalyzed Reactions (e.g., Copper, Zinc, Palladium, Platinum)

Derivatives of this compound have been successfully employed as C1-symmetric ligands for several metal-catalyzed asymmetric reactions. nih.gov

Copper: Single enantiomer 2,4-cis-disubstituted amino azetidines have been synthesized and used as effective ligands for copper-catalyzed Henry (nitroaldol) reactions. nih.govnih.gov These ligands, when combined with a copper source, form a chiral complex that directs the addition of nitromethane (B149229) to various aldehydes with high levels of stereocontrol. nih.gov For reactions involving alkyl aldehydes, the enantiomeric excess of the products was exceptionally high, often exceeding 99% e.e. nih.govnih.gov

Table 1: Performance of a cis-Azetidine-Derived Ligand in Copper-Catalyzed Henry Reactions nih.gov

| Aldehyde Reactant | Enantiomeric Excess (e.e.) |

|---|---|

| 4-Nitrobenzaldehyde | 93% |

| 2-Naphthaldehyde | 90% |

| Cyclohexanecarboxaldehyde | >99% |

Palladium and Platinum: The cis-azetidine scaffold has been used to create a variety of complexes with Group 10 metals, specifically palladium(II) and platinum(II). nih.govfrontiersin.org Researchers have synthesized and characterized numerous complexes, including seven N,N'-palladium(II) chloride complexes, a palladium(II) acetate (B1210297) complex, and two platinum(II) chloride complexes. nih.govfrontiersin.orgnih.gov X-ray crystal structure analysis of these complexes has provided valuable insight into their coordination geometry. nih.govresearchgate.net In some instances, the concave architecture of the azetidine (B1206935) ligand was found to asymmetrically envelop the metal and distort its geometry away from an ideal square plane, a feature that is highly relevant for asymmetric catalysis. nih.govfrontiersin.org A metallocyclic palladium complex was also prepared via oxidative addition, demonstrating the versatility of these ligands. frontiersin.org

Table 2: Synthesized Palladium and Platinum Complexes with cis-Azetidine-Derived Ligands nih.govfrontiersin.org

| Metal | Ligand Type | Number of Complexes Synthesized |

|---|---|---|

| Palladium(II) | N,N'-Chloride | 7 |

| Palladium(II) | N,N'-Acetate | 1 |

| Palladium(II) | CNN' Metallocycle | 1 |

Zinc: While specific studies on the use of this compound derivatives in zinc-catalyzed reactions are not prominent, the broader class of azetidine-2-carboxylic acids has been shown to form stable complexes with zinc. This suggests potential for the development of zinc-based catalysts using the cis-2,4-dicarboxylic acid scaffold.

Organocatalytic Applications

Beyond metal catalysis, the cis-azetidine framework has served as a scaffold for the development of purely organic catalysts. A preliminary study has noted the use of a cis-disubstituted azetidine scaffold in a thiourea-based hydrogen-bonding catalyst. nih.govnih.govljmu.ac.uk In this application, the rigid azetidine backbone serves to correctly orient the thiourea (B124793) functional group, which in turn activates substrates through hydrogen bonding interactions, a common mechanism in organocatalysis.

Development of Peptidomimetics and Conformationally Restricted Amino Acids

The parent compound azetidine-2-carboxylic acid is a well-known non-proteinogenic amino acid that acts as a structural mimic of proline. wikipedia.org Its four-membered ring imposes significant conformational constraints compared to the five-membered ring of proline. wikipedia.org This principle is extended to this compound, which can be incorporated into peptides as a conformationally restricted amino acid analog.

By inserting this rigid diacid unit into a peptide sequence, chemists can exert precise control over the peptide's secondary structure. The restricted rotation around the peptide bonds adjacent to the azetidine ring limits the available conformational space (Ramachandran angles), forcing the peptide backbone to adopt specific turns or helical structures. This strategy is crucial in the design of peptidomimetics, where the goal is to create molecules that mimic the biological activity of natural peptides but with enhanced stability, potency, or receptor selectivity. The misincorporation of the related azetidine-2-carboxylic acid into proteins has been shown to trigger the unfolded protein response, highlighting the significant structural disruption caused by this proline analog. nih.gov

Applications in Material Science: Polymer Modification

Currently, there is limited available research specifically detailing the use of this compound for polymer modification. While other dicarboxylic acids are widely used to create esters that act as polymer plasticizers, similar applications for this specific azetidine compound are not well-documented in the scientific literature. mdpi.com

Use in Agrochemical Research for Plant Growth Regulation

Research into the agrochemical applications of this compound is an emerging area. Studies on the related compound, azetidine-2-carboxylic acid, have shown that it can act as a toxic proline analog that inhibits the root growth of Arabidopsis and other plants. nih.gov This growth-inhibiting effect is due to its misincorporation into proteins in place of proline. nih.gov While these findings concern the mono-acid, they suggest that the dicarboxylic acid derivative could be investigated for similar or related plant growth regulation activities. However, direct studies on the effect of this compound in this context are not widely reported.

Q & A

Q. What computational tools model the interaction of this compound with mGluRs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.